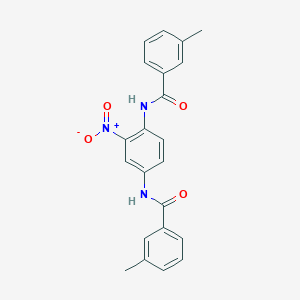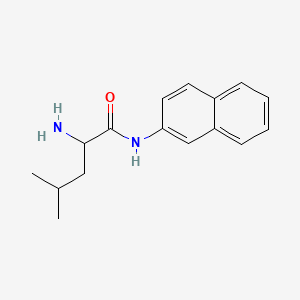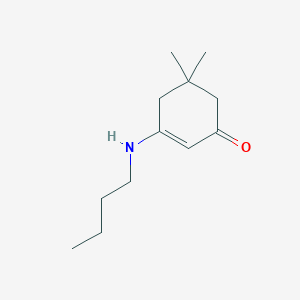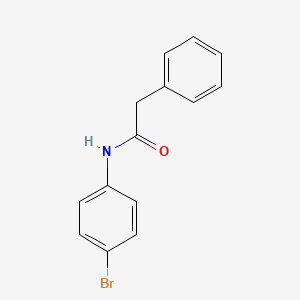![molecular formula C24H16F3NO4 B3821276 (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)methyl [3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3821276.png)
(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)methyl [3-(trifluoromethyl)phenyl]carbamate
Übersicht
Beschreibung
This compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides due to their reactivity with certain biological targets . The presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .
Molecular Structure Analysis
The compound contains several functional groups, including a carbamate group, a trifluoromethyl group, and a phenyl group. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under certain conditions, breaking down into an alcohol and an isocyanate . The trifluoromethyl group is generally quite stable and does not readily undergo chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in the body .Safety and Hazards
Zukünftige Richtungen
Further studies would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to identify potential targets and assess its toxicity, and computational studies to predict its behavior in biological systems .
Eigenschaften
IUPAC Name |
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3NO4/c25-24(26,27)16-9-6-10-17(13-16)28-22(31)32-14-23(15-7-2-1-3-8-15)20(29)18-11-4-5-12-19(18)21(23)30/h1-13H,14H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTJNHKWAKKHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-propyn-1-yl 2-[(cyclohexylamino)carbonyl]benzoate](/img/structure/B3821196.png)
![N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B3821198.png)

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821207.png)

![N'-benzylidenespiro[2.3]hexane-1-carbohydrazide](/img/structure/B3821219.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-pyridinyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3821235.png)
![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)

![diethyl {(3,5-dichloro-2-methoxyphenyl)[(4-ethylphenyl)amino]methyl}phosphonate](/img/structure/B3821257.png)

![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)
![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)
